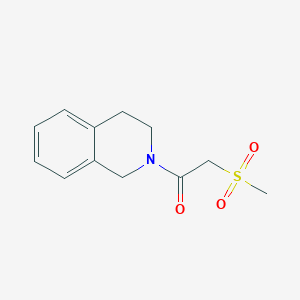
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for regulating the flow of chloride ions across cell membranes. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases that involve abnormal ion transport.
作用机制
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea acts as a competitive inhibitor of CFTR, binding to the channel pore and preventing the flow of chloride ions across the membrane. This inhibition of CFTR activity can lead to a reduction in mucus production and improved lung function in cystic fibrosis patients.
Biochemical and Physiological Effects:
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of CFTR, 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea has also been reported to inhibit other ion channels, including the calcium-activated chloride channel (CaCC) and the volume-regulated anion channel (VRAC). 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea has also been shown to reduce inflammation in animal models of cystic fibrosis, possibly through its effects on ion transport and mucus production.
实验室实验的优点和局限性
One advantage of 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea is its specificity for CFTR, which allows for the selective inhibition of this channel without affecting other ion channels. This specificity also allows for the study of CFTR function in vitro and in vivo. However, one limitation of 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea is its relatively low potency, which can limit its effectiveness in certain experimental settings.
未来方向
There are a number of future directions for research on 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea. One area of interest is the development of more potent inhibitors of CFTR, which could improve the efficacy of this class of drugs in treating cystic fibrosis and other diseases. Another area of interest is the study of 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea in combination with other drugs, such as antibiotics or anti-inflammatory agents, to improve the overall treatment of cystic fibrosis. Finally, the use of 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea in other disease models, such as asthma or chronic obstructive pulmonary disease (COPD), may also be an area of future research.
合成方法
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea can be synthesized using a variety of methods, including the reaction of 2-chloro-4-fluoroaniline with isobutyl isocyanate in the presence of a base catalyst. The resulting product is then treated with hydrochloric acid to yield 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea. Other methods of synthesis have also been reported in the literature.
科学研究应用
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases that involve abnormal ion transport. In vitro studies have shown that 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea can inhibit CFTR-mediated chloride transport in a dose-dependent manner. In vivo studies in animal models of cystic fibrosis have also demonstrated the efficacy of 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea in improving lung function and reducing inflammation.
属性
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O/c1-6(2)13-10(15)14-9-4-3-7(12)5-8(9)11/h3-6H,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVZRUNTCMXOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=C(C=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7512187.png)







![methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7512241.png)
![N-[(4-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7512249.png)



